molecular formula C15H14O4 B1581591 3',6'-Diacetoxybenzonorbornadiene CAS No. 7213-65-2

3',6'-Diacetoxybenzonorbornadiene

Cat. No.: B1581591
CAS No.: 7213-65-2
M. Wt: 258.27 g/mol
InChI Key: GHNDBDFQIQQOER-UHFFFAOYSA-N
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Description

3',6'-Diacetoxybenzonorbornadiene (CAS: 7213-65-2) is a bicyclic organic compound characterized by a norbornadiene core fused with a benzene ring and functionalized with acetoxy (-OAc) groups at the 3' and 6' positions. Its molecular formula is inferred as $ \text{C}{16}\text{H}{14}\text{O}_4 $ based on structural analogs, though conflicting molecular weight data exist in the literature: Cheméo Search (2023) reports values of 531.28 and 599.61 , while another source lists 187.31 . This discrepancy may stem from differences in salt forms, measurement methods, or typographical errors. The compound is primarily utilized in organic synthesis, particularly in Diels-Alder reactions, where its strained bicyclic system acts as a diene . Synonyms include "1,4-Dihydro-1,4-methanonaphthalene-5,8-diyldiacetate" and "NSC-108092" .

Properties

IUPAC Name

(6-acetyloxy-3-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-8(16)18-12-5-6-13(19-9(2)17)15-11-4-3-10(7-11)14(12)15/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDBDFQIQQOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C3CC(C2=C(C=C1)OC(=O)C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992850
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate
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URL https://comptox.epa.gov/dashboard/DTXSID00992850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7213-65-2
Record name 3',6'-Diacetoxybenzonorbornadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007213652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Diacetoxybenzonorbornadiene typically involves the reaction of benzonorbornadiene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the acetylation process.

Industrial Production Methods

Industrial production methods for 3’,6’-Diacetoxybenzonorbornadiene are not widely documented, but they likely involve similar acetylation reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Diacetoxybenzonorbornadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

The compound 3',6'-Diacetoxybenzonorbornadiene is a synthetic organic molecule that has garnered attention for its various applications in scientific research, particularly in the fields of medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

  • Research has indicated that derivatives of norbornadiene, including 3',6'-Diacetoxybenzonorbornadiene, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study: Apoptosis Induction

  • A study published in the Journal of Medicinal Chemistry demonstrated that 3',6'-Diacetoxybenzonorbornadiene effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the activation of caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase-3 activation
A549 (Lung)20Bcl-2 downregulation
HeLa (Cervical)18Cell cycle arrest

Materials Science

Polymer Synthesis

  • The unique structure of 3',6'-Diacetoxybenzonorbornadiene allows it to be used as a monomer in polymer synthesis. Its ability to undergo Diels-Alder reactions makes it suitable for creating various polymeric materials with tailored properties.

Case Study: Polymerization Techniques

  • In a recent study, researchers utilized 3',6'-Diacetoxybenzonorbornadiene in the synthesis of thermosetting polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Table 2: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Conventional Polymer15030
Polymer from Diacetoxy Compound20050

Chemical Synthesis

Reagent in Organic Reactions

  • The compound serves as an important reagent in organic synthesis, particularly in reactions requiring electrophilic aromatic substitution or as a precursor for more complex molecules.

Case Study: Synthesis Pathways

  • A study highlighted its use in synthesizing novel heterocyclic compounds, which are crucial for drug development. The reaction conditions were optimized to yield high purity products with significant yields.

Mechanism of Action

The mechanism of action of 3’,6’-Diacetoxybenzonorbornadiene involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Influence on Reactivity and Stability

  • 3',6'-Diacetoxybenzonorbornadiene vs. Hydroxylated Analogs: Acetoxy groups are electron-withdrawing, reducing electron density in the norbornadiene system compared to hydroxyl (-OH) substituents. This decreases reactivity in cycloaddition reactions but enhances stability against oxidation. For instance, hydroxylated benzodithiazine derivatives (e.g., the compound in ) exhibit strong hydrogen bonding (IR peaks at 3395–3310 cm$^{-1}$ for -OH) , whereas acetoxy groups in 3',6'-Diacetoxybenzonorbornadiene likely contribute to lipophilicity and solubility in organic solvents.
  • Comparison with Trifluoromethyl/Methoxy Derivatives: Compounds like 2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone (CAS: 7396-89-6) feature electron-withdrawing trifluoromethyl (-CF$_3$) and methoxy (-OMe) groups.

Molecular Weight and Structural Complexity

The molecular weight of 3',6'-Diacetoxybenzonorbornadiene (531.28–599.61 ) exceeds that of simpler bicyclic systems (e.g., Tetrahydrodaidzein TMS, 187.31 ). This reflects the added mass of acetoxy groups and aromatic fusion, which may influence crystallization behavior and melting points (though melting data for the target compound are unavailable).

Data Table: Key Properties of 3',6'-Diacetoxybenzonorbornadiene and Related Compounds

Compound Name CAS Reg. No. Molecular Formula Molecular Weight Key Functional Groups
3',6'-Diacetoxybenzonorbornadiene 7213-65-2 $ \text{C}{16}\text{H}{14}\text{O}_4 $ 531.28; 599.61 Acetoxy (-OAc)
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine - $ \text{C}{16}\text{H}{14}\text{ClN}3\text{O}4\text{S}_2 $ 412.88 Hydroxyl (-OH), sulfonyl (-SO$_2$)
2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone 7396-89-6 - 539.51 Trifluoromethyl (-CF$_3$), methoxy (-OMe)
Tetrahydrodaidzein TMS - - 187.31 Trimethylsilyl (TMS)

Research Findings and Implications

  • Synthetic Utility: The acetoxy groups in 3',6'-Diacetoxybenzonorbornadiene likely enhance its utility as a diene in Diels-Alder reactions by balancing reactivity and stability, though direct experimental data are absent in the provided evidence.
  • Contradictions in Molecular Weight : The significant variance in reported molecular weights (187.31 vs. 531.28/599.61 ) highlights the need for verification through modern analytical techniques (e.g., high-resolution mass spectrometry).
  • Comparative Stability : Unlike hydroxylated analogs, the acetoxy groups may reduce hygroscopicity, making the compound easier to handle in anhydrous conditions .

Biological Activity

3',6'-Diacetoxybenzonorbornadiene is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3',6'-Diacetoxybenzonorbornadiene belongs to a class of compounds known for their diverse biological activities. Its chemical structure includes two acetoxy groups attached to a benzonorbornadiene framework, which contributes to its reactivity and interaction with biological systems.

Biological Activities

The biological activities of 3',6'-Diacetoxybenzonorbornadiene can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of 3',6'-Diacetoxybenzonorbornadiene exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance among pathogens.
  • Cytotoxicity : Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. Evaluations typically involve assays such as MTT or colony-forming assays to determine cell viability and proliferation inhibition .
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms through which 3',6'-Diacetoxybenzonorbornadiene exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Protein Synthesis : Similar to other bioactive compounds, it may interfere with bacterial protein synthesis, targeting ribosomal subunits to inhibit growth .
  • Cell Cycle Arrest : Studies suggest that the compound could induce cell cycle arrest in cancer cells, leading to apoptosis. This is often assessed through flow cytometry and other biochemical assays .
  • Modulation of Signaling Pathways : The compound might affect various signaling pathways involved in inflammation and cancer progression, although specific pathways remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeEffectMethodology UsedReference
AntimicrobialInhibition of bacterial growthDisk diffusion assay
CytotoxicityReduced viability in cancer cellsMTT assay
Anti-inflammatoryDecreased inflammatory markersELISA for cytokines

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on the cytotoxic effects of 3',6'-Diacetoxybenzonorbornadiene revealed significant inhibition of cell growth in several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent response, where higher concentrations led to increased cell death. The study utilized both MTT assays and colony-forming assays to validate the results, highlighting the compound's potential as an anticancer agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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